2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol
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Overview
Description
2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol is a complex organic compound with the molecular formula C18H15N5O2. This compound is part of the quinazoline family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-4-methylquinazoline with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as a bioactive compound with various biological effects.
Medicine: It is investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
- 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one
Uniqueness
What sets 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-10-11-7-5-9-14(25-2)15(11)21-17(19-10)23-18-20-13-8-4-3-6-12(13)16(24)22-18/h5,7,9H,3-4,6,8H2,1-2H3,(H2,19,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQVRXIQODROFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NC4=C(CCCC4)C(=O)N3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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